molecular formula C9H13NO2 B13521151 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid

2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid

Cat. No.: B13521151
M. Wt: 167.20 g/mol
InChI Key: DAYHIOWULIYLFZ-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological importance and are prevalent in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives have been shown to inhibit enzymes like HIV-1 integrase by chelating with metal ions within the active site . This interaction disrupts the enzyme’s function, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid include:

  • Indole-2-carboxylic acid
  • Indole-3-carboxylic acid
  • Indole-5-carboxylic acid
  • Indole-6-carboxylic acid

Uniqueness

What sets this compound apart is its hexahydro structure, which provides unique chemical properties and reactivity compared to other indole derivatives.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H13NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h8,10H,1-5H2,(H,11,12)

InChI Key

DAYHIOWULIYLFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(N2)C(=O)O

Origin of Product

United States

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